(S)-2-Chlorobutyric Acid

Description

Contextual Significance of α-Halo Carboxylic Acids in Organic Chemistry

α-Halo carboxylic acids are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the carboxylic acid group. wikipedia.org This structural motif imparts unique reactivity to the molecule, making these compounds highly versatile intermediates in organic synthesis. fiveable.me The presence of the electronegative halogen atom significantly increases the acidity of the carboxylic acid compared to its parent compound and renders the α-carbon susceptible to nucleophilic attack. fiveable.me

This enhanced reactivity allows α-halo acids to participate in a variety of chemical transformations, including nucleophilic substitution reactions, which are fundamental to the construction of more complex molecular architectures. wikipedia.orgfiveable.me They serve as key precursors for the synthesis of numerous important organic molecules, including amino acids, hydroxy acids, and other functionalized carboxylic acid derivatives. wikipedia.org The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. chemistrysteps.com More modern and efficient methods for the chlorination and iodination of carboxylic acids have also been developed. chemistrysteps.com The utility of α-halo carboxylic acids extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials, highlighting their pivotal role in advancing various fields of chemistry. fiveable.me

Overview of (S)-2-Chlorobutyric Acid as a Chiral Building Block

This compound, with the chemical formula C4H7ClO2, is a specific and highly valuable member of the α-halo carboxylic acid family. ontosight.ai Its significance lies in its chirality, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S) and (R). cymitquimica.compageplace.de The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center at the second carbon atom. cymitquimica.com This stereochemical purity is of paramount importance in many applications, particularly in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific enantiomeric form. cymitquimica.comdokumen.pub

As a chiral building block, this compound provides a readily available source of a defined stereocenter that can be incorporated into larger, more complex molecules. chemicalbook.comlabnovo.com Its utility is demonstrated in the synthesis of various chiral compounds, including being a crucial intermediate in the production of the antiepileptic drug Levetiracetam. innospk.com The chlorine atom at the α-position serves as a good leaving group, facilitating stereospecific nucleophilic substitution reactions where the incoming nucleophile replaces the chlorine atom, often with inversion of the stereochemical configuration. This allows for the controlled introduction of new functional groups while maintaining or inverting the desired chirality.

Below is a table summarizing some of the key physical and chemical properties of 2-Chlorobutyric acid.

| Property | Value | Source |

| Molecular Formula | C4H7ClO2 | ontosight.ainih.gov |

| Molecular Weight | 122.55 g/mol | nih.govnih.gov |

| Appearance | Colorless to light yellow liquid | ontosight.aiinnospk.com |

| Boiling Point | 90-92 °C at 12 mmHg | innospk.comchemicalbook.com |

| Density | 1.190 g/mL at 20 °C | innospk.comchemicalbook.com |

| Refractive Index | 1.439 | innospk.com |

Historical Trajectories and Milestones in this compound Research

The development of synthetic methods for α-halo carboxylic acids, in general, has a rich history, with the Hell-Volhard-Zelinsky reaction, established in the late 19th century, being a foundational technique. chemistrysteps.com However, the focus on enantiomerically pure compounds like this compound gained significant momentum with the increasing understanding of the importance of stereochemistry in biological systems.

Key milestones in the research of this compound are closely tied to advancements in asymmetric synthesis. Early methods for obtaining chiral α-halo acids often involved the resolution of racemic mixtures, a process that separates the two enantiomers. More contemporary and efficient approaches focus on the direct asymmetric synthesis of these compounds.

A significant breakthrough came with the development of catalytic asymmetric methods. For instance, research has demonstrated the use of N-heterocyclic carbene (NHC) catalysis for the asymmetric hydration of α,α-dichloro aldehydes to produce enantioenriched α-chloro carboxylic acids with high enantioselectivity. organic-chemistry.orgthieme-connect.com This method offers a direct and atom-economical route to compounds like this compound. organic-chemistry.org Another notable approach involves the diazotization of L-2-aminobutyric acid, which can be prepared through biological reduction methods, to yield this compound with a high enantiomeric excess. google.com

The synthesis of Levetiracetam, a major application of this compound, has also driven research into efficient and scalable production methods for this chiral intermediate. innospk.comgoogle.com Patents describe various synthetic routes, including the reaction of n-butyric acid with liquid chlorine using butyric anhydride (B1165640) as a catalyst, followed by rectification to obtain high-purity 2-chlorobutyric acid. google.com These developments underscore the ongoing efforts to refine and optimize the synthesis of this critical chiral building block for both academic and industrial purposes.

Structure

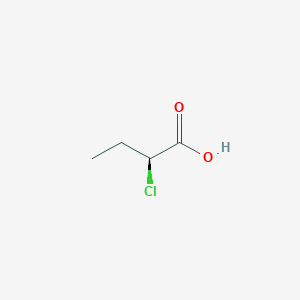

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346759 | |

| Record name | (S)-2-Chlorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32653-32-0 | |

| Record name | (S)-2-Chlorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Chlorobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S 2 Chlorobutyric Acid

Racemic Synthesis Approaches

Racemic 2-chlorobutyric acid is typically synthesized through the direct chlorination of butyric acid or its derivatives. These methods are often robust but lack stereochemical control.

Direct Chlorination of Butyric Acid and Derivatives

The most prevalent method for synthesizing racemic 2-chlorobutyric acid is the alpha-halogenation of butyric acid itself. This transformation is famously accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction, which can be adapted for chlorination. alfa-chemistry.comwikipedia.org The core principle of the HVZ reaction involves the conversion of the carboxylic acid into an acyl halide intermediate, which readily forms an enol. organic-chemistry.org This enol tautomer is susceptible to electrophilic attack by a halogen at the α-carbon, leading to the desired 2-haloacid after hydrolysis. wikipedia.orgorganic-chemistry.org

The Hell-Volhard-Zelinsky reaction is fundamentally a thermal process, requiring elevated temperatures to proceed efficiently. alfa-chemistry.comyoutube.com The reaction conditions are often described as harsh, necessitating high temperatures and extended reaction times to drive the chlorination at the alpha-position of the butyric acid molecule. youtube.com In this context, thermal energy facilitates both the initial formation of the butyryl halide intermediate and its subsequent tautomerization to the reactive enol form.

To improve reaction rates and yields, various catalysts are employed. The classic HVZ reaction uses a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.com The phosphorus catalyst reacts with the carboxylic acid to generate the crucial acyl halide intermediate in situ. organic-chemistry.org

One documented procedure involves treating a mixture of butyric acid with iodine, phosphorus, and phosphorus pentachloride at 100°C while introducing chlorine gas under illumination from a 200-W lamp. Following the reaction, the resulting acid chloride is hydrolyzed with water, and distillation yields 2-chlorobutyric acid.

A distinct catalyst-assisted approach utilizes butyric anhydride (B1165640). In a method described in patent literature, n-butyric acid is reacted with liquid chlorine at temperatures between 50 and 150°C for 5 to 15 hours in the presence of butyric anhydride. This process is reported to achieve high purity and yields ranging from 83% to 93% after purification by rectification. The proposed mechanism involves the chlorination of the butyric anhydride catalyst, which then engages in an exchange with butyric acid to form the product.

| Method | Key Reagents & Catalysts | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Catalyst-Assisted Chlorination | Butyric acid, Chlorine (Cl₂), Phosphorus (P), Iodine (I₂), Phosphorus pentachloride (PCl₅) | 100°C, stirring, illumination | 71% (after single distillation) |

| Butyric Anhydride Catalysis | n-Butyric acid, Liquid chlorine, Butyric anhydride | 50-150°C, 5-15 hours | 83-93% |

Conversion from Substituted Butanols (e.g., Hydrolysis of 2-Chlorobutanol)

This subsection is omitted as a thorough review of scientific literature did not yield verifiable support for the hydrolysis of 2-chlorobutanol to 2-chlorobutyric acid as a standard synthetic methodology. The conversion of an alcohol to a carboxylic acid requires oxidation, not hydrolysis.

Chlorination of Butyryl Chloride using Phosphorus Pentachloride

The direct α-chlorination of a pre-formed acyl chloride is not the most common preparative route. The more established Hell-Volhard-Zelinsky method generates the acyl chloride in situ from the corresponding carboxylic acid using a catalyst like PCl₃. wikipedia.orgorganic-chemistry.org This in situ generated butyryl chloride is then chlorinated at the alpha position before subsequent hydrolysis returns the carboxylic acid functional group. While phosphorus pentachloride (PCl₅) is a powerful chlorinating agent often used to convert carboxylic acids to acyl chlorides, its use for the subsequent α-chlorination of the isolated acyl chloride is less conventional. unipi.itindianchemicalsociety.com The standard HVZ pathway, which begins with the carboxylic acid, remains the more direct and widely documented procedure.

Enantioselective Synthesis of (S)-2-Chlorobutyric Acid

Producing the enantiomerically pure this compound requires a stereocontrolled approach. A common strategy involves using a chiral starting material from the "chiral pool" that already possesses the desired stereochemistry. (S)-2-aminobutyric acid, an amino acid, serves as an excellent precursor for this purpose. nih.govresearchgate.net

The synthesis involves a two-step process. First, the amino group of (S)-2-aminobutyric acid is converted into a chlorine atom via a diazotization reaction, with retention of the original stereochemistry at the chiral center. This reaction typically uses sodium nitrite (B80452) and hydrochloric acid to generate the diazonium salt intermediate, which then undergoes nucleophilic substitution by chloride. This step yields (S)-2-chlorobutanol.

In the second step, the primary alcohol of (S)-2-chlorobutanol is oxidized to a carboxylic acid. This transformation can be accomplished using various standard oxidizing agents to yield the final product, this compound, while preserving the stereointegrity of the chiral center.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization/Chlorination | (S)-2-Aminobutyric acid | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | (S)-2-Chlorobutanol |

| 2. Oxidation | (S)-2-Chlorobutanol | Standard oxidizing agent (e.g., KMnO₄, H₂CrO₄) | This compound |

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to introduce the desired stereochemistry in the target molecule.

Deracemization Utilizing Chiral Auxiliaries

Deracemization is a process that converts a racemic mixture into a single enantiomer. One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

The general process for deracemization using a chiral auxiliary involves the following steps:

Attachment of the chiral auxiliary: The racemic 2-chlorobutyric acid is reacted with a chiral auxiliary to form a mixture of diastereomers.

Diastereomer separation: The resulting diastereomers, which have different physical properties, can be separated by conventional techniques such as crystallization or chromatography.

Cleavage of the auxiliary: The desired diastereomer is then treated to cleave the chiral auxiliary, yielding the enantiomerically pure this compound. The chiral auxiliary can ideally be recovered and reused.

Commonly used chiral auxiliaries for the resolution of carboxylic acids include enantiomerically pure amines, such as (R)- or (S)-1-phenylethylamine, and amino alcohols. The selection of the appropriate chiral auxiliary and the conditions for diastereomer formation and separation are critical for the efficiency of this process. While this method is conceptually straightforward, its practical application to 2-chlorobutyric acid would require empirical optimization of the chiral auxiliary and separation conditions to achieve high yields and enantiomeric excess.

Transformation of Pre-existing Chiral Precursors

An alternative chiral pool strategy involves the chemical transformation of a readily available chiral molecule that already possesses the desired stereocenter. For the synthesis of this compound, a suitable precursor is the naturally occurring amino acid, (S)-2-aminobutyric acid.

The conversion of (S)-2-aminobutyric acid to this compound can be achieved through a diazotization reaction followed by nucleophilic substitution with a chloride ion. This process typically involves treating the amino acid with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The amino group is converted into a diazonium group, which is an excellent leaving group. Subsequent attack by a chloride ion at the stereocenter, with retention of configuration, yields the desired this compound. Careful control of the reaction conditions is necessary to minimize side reactions and racemization.

| Precursor | Reagents | Product | Key Transformation |

| (S)-2-Aminobutyric acid | 1. NaNO₂, HCl 2. CuCl (optional) | This compound | Diazotization and nucleophilic substitution |

Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This approach is often more efficient and atom-economical than stoichiometric chiral auxiliary methods.

Enantioselective α-Chlorination of Aldehyde Precursors

A powerful strategy for the synthesis of this compound is the enantioselective α-chlorination of its corresponding aldehyde precursor, butanal. This reaction introduces the chlorine atom at the α-position of the aldehyde in a stereocontrolled manner. Subsequent oxidation of the resulting chiral α-chloroaldehyde yields the target carboxylic acid.

This transformation is often achieved through organocatalysis, where a small organic molecule acts as the chiral catalyst. The reaction typically proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with an electrophilic chlorine source, with the chiral environment provided by the catalyst directing the approach of the electrophile to one face of the enamine, leading to the formation of one enantiomer of the α-chloroaldehyde preferentially.

| Aldehyde Precursor | Catalyst | Chlorine Source | Product | Enantiomeric Excess (ee) |

| Butanal | Chiral imidazolidinone | N-Chlorosuccinimide (NCS) | (S)-2-Chlorobutanal | High |

| Butanal | Chiral prolinol derivative | Perchloroquinone | (S)-2-Chlorobutanal | High |

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a robust tool for achieving high levels of stereocontrol in a variety of chemical transformations. In the context of synthesizing this compound, organocatalysts, particularly those based on chiral amines like proline and its derivatives, are instrumental in the enantioselective α-chlorination of butanal.

The mechanism of these reactions generally involves the formation of a nucleophilic enamine intermediate between the aldehyde and the secondary amine catalyst. The stereochemistry of the final product is dictated by the specific conformation of this chiral enamine, which shields one of its faces from attack by the electrophilic chlorinating agent. The choice of catalyst, solvent, and chlorinating agent can significantly influence both the yield and the enantioselectivity of the reaction. Research in this area has led to the development of highly effective catalyst systems that can provide α-chloroaldehydes with excellent enantiomeric purity, which can then be readily oxidized to the corresponding carboxylic acids without loss of stereochemical integrity.

Biocatalytic Synthesis and Resolution

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. This approach offers several advantages, including mild reaction conditions, high efficiency, and environmental compatibility.

For the production of this compound, two main biocatalytic strategies can be employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For 2-chlorobutyric acid, this can be achieved through the enzymatic hydrolysis of a racemic ester derivative, such as methyl 2-chlorobutyrate. A lipase (B570770), for instance, can selectively hydrolyze the (S)-ester to this compound, leaving the (R)-ester largely unreacted. The separation of the resulting acid from the unreacted ester then yields the desired (S)-enantiomer.

| Substrate | Enzyme | Reaction Type | Products |

| Racemic methyl 2-chlorobutyrate | Lipase | Hydrolysis | This compound and (R)-methyl 2-chlorobutyrate |

| Racemic 2-chlorobutyric acid | Esterase (in reverse) | Esterification | (R)-methyl 2-chlorobutyrate and this compound |

Asymmetric Synthesis: While less commonly reported specifically for this compound, enzymatic asymmetric synthesis from a prochiral precursor is a powerful strategy. This could potentially involve the stereoselective chlorination of a suitable substrate catalyzed by a chloroperoxidase enzyme.

The choice of the biocatalyst is crucial for the success of these methods, and screening of different enzymes is often necessary to find one with the desired activity and enantioselectivity.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely applied technique for separating racemic mixtures. This method relies on the stereochemical preference of an enzyme, typically a lipase, to catalyze a reaction on one enantiomer at a much higher rate than the other. For racemic 2-chlorobutyric acid or its esters, this is commonly achieved through enantioselective hydrolysis or esterification.

In a typical hydrolytic resolution, a racemic ester of 2-chlorobutyric acid is exposed to a lipase in an aqueous environment. The enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. Conversely, in an esterification reaction, racemic 2-chlorobutyric acid is reacted with an alcohol in an organic solvent; the lipase selectively converts one acid enantiomer into its ester, leaving the unreacted acid enriched in the opposite configuration.

Lipases are the most versatile and commonly used enzymes for these resolutions due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. chemrxiv.org Among the most frequently employed lipases for the resolution of chiral carboxylic acids and alcohols are those derived from Candida rugosa (CRL) and Pseudomonas cepacia (PCL). nih.govnih.gov

However, the resolution of small chiral molecules like 2-chlorobutyric acid can be challenging. The enzyme's ability to distinguish between enantiomers often depends on a significant size difference between the substituents attached to the chiral center. In the case of 2-chlorobutyric acid, the methyl and ethyl groups at the chiral carbon are structurally similar, which can make efficient stereochemical recognition by the enzyme difficult. researchgate.net

Table 1: Key Factors in Enzymatic Resolution of Racemic 2-Halocarboxylic Acids

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Source | Lipases from organisms like Pseudomonas cepacia or Candida rugosa. nih.govnih.gov | The choice of enzyme is critical as it determines the enantioselectivity and reaction rate. |

| Reaction Type | Hydrolysis of a racemic ester or esterification of a racemic acid. chemrxiv.org | Dictates the starting material and the form of the final separated products. |

| Solvent | Aqueous buffer for hydrolysis; organic solvents (e.g., hexane, toluene) for esterification. chemrxiv.orgnih.gov | Affects enzyme stability, activity, and solubility of substrates. |

| Acyl Donor | An alcohol (for esterification) or water (for hydrolysis). | Reactant that acylates the enzyme or deacylates the acyl-enzyme intermediate. |

| Temperature | Typically ranges from 30-70°C. nih.gov | Influences reaction rate and enzyme stability; lower temperatures can sometimes improve enantioselectivity. researchgate.net |

Direct Enzymatic Synthesis of Enantiopure Derivatives (e.g., Esterification with Lipases)

The direct enzymatic synthesis of enantiopure derivatives of this compound is most effectively achieved through the same principle of kinetic resolution, specifically via enantioselective esterification. This process does not create the chiral molecule but rather isolates it from a racemic starting mixture.

In this approach, racemic 2-chlorobutyric acid is subjected to esterification with an alcohol in the presence of a stereoselective lipase. If the lipase preferentially catalyzes the esterification of the (R)-enantiomer, the this compound will be left behind as the unreacted substrate. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining (S)-acid and the newly formed (R)-ester. nih.gov The resulting mixture, containing this compound and the (R)-2-chlorobutyrate ester, can then be separated by conventional methods like extraction or chromatography.

Lipases from Pseudomonas cepacia are frequently noted for their high enantioselectivity in the acylation of chiral compounds. nih.govnih.govresearchgate.net The choice of the acyl donor (the alcohol) and the solvent system are critical parameters that must be optimized to achieve high selectivity. chemrxiv.org For instance, vinyl esters like vinyl acetate (B1210297) are often used as acyl donors because the reaction is effectively irreversible, which can improve conversion and selectivity. uni-stuttgart.de

The success of this method is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. A high E-value (typically >100) is desirable for an efficient preparative-scale resolution, allowing for the production of the target enantiomer with high optical purity. nih.gov

Table 2: Research Findings on Lipase-Catalyzed Esterification for Kinetic Resolution

| Enzyme | Substrate Type | Acyl Donor | Solvent | Key Finding |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase | Secondary Alcohols | Octanoic Acid | Not Specified | A computational model was developed to predict high enantioselectivity (E > 100) based on substrate binding to the active site. nih.gov |

| Candida antarctica Lipase B (CalB) | Atropoisomeric Alcohols | Isopropenyl Acetate | Toluene | High conversions and excellent enantioselectivities (E = 120) were achieved at 70°C. nih.gov |

| Rhizopus chinensis Lipase | 2-Methylbutyric Acid | Ethanol | Non-aqueous media | Demonstrated moderate enantioselectivity in esterification but higher selectivity in the reverse hydrolysis reaction. researchgate.net |

Synthetic Derivatization and Analogues of S 2 Chlorobutyric Acid

Synthesis of Chiral Esters (e.g., 2-Hydroxy-5-hexenyl 2-chlorobutyrate ester)

Chiral esters of (S)-2-chlorobutyric acid can be synthesized through several standard esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is usually removed, for instance, by azeotropic distillation.

For the synthesis of a specific chiral ester like 2-hydroxy-5-hexenyl 2-chlorobutyrate, this compound would be reacted with 5-hexene-1,2-diol. The esterification would preferentially occur at the less sterically hindered primary alcohol group of the diol. The reaction is carried out under acidic conditions, and the stereochemistry at the chiral center of the this compound is retained in the final ester product.

Alternatively, to avoid the use of strong acids which might cause side reactions, the carboxylic acid can be first converted to a more reactive derivative, such as an acyl chloride. This compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form (S)-2-chlorobutyryl chloride. This acyl chloride is then reacted with the desired alcohol, in this case, 5-hexene-1,2-diol, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. This method is generally faster and proceeds to completion at lower temperatures.

| Esterification Method | Reagents | Conditions | Key Features |

| Fischer Esterification | This compound, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Heat, Removal of water | Equilibrium reaction, retains stereochemistry. |

| Acyl Chloride Method | This compound, Thionyl chloride, Alcohol, Base (e.g., Pyridine) | Mild conditions | High yield, avoids strong acid, retains stereochemistry. |

Formation of α-Chloro Amides

The formation of α-chloro amides from this compound involves the conversion of the carboxylic acid group into an amide group. This is typically achieved by first activating the carboxylic acid, followed by reaction with an amine. A common method for this transformation is the conversion of this compound to its corresponding acyl chloride, (S)-2-chlorobutyryl chloride, by reacting it with thionyl chloride (SOCl₂) or a similar chlorinating agent.

The resulting acyl chloride is a highly reactive electrophile that readily reacts with a primary or secondary amine to form the desired α-chloro amide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrochloric acid that is produced as a byproduct. This method is efficient and allows for the synthesis of a wide range of N-substituted α-chloro amides by varying the amine used in the reaction. The stereochemical integrity of the chiral center is maintained throughout this reaction sequence.

Enantioenriched α-chloroamides are valuable intermediates in organic synthesis. The chloride functionality can undergo SN2 reactions with various nucleophiles to introduce new functional groups with an inversion of stereochemistry, providing access to chiral α-amino amides and α-oxyamides.

Preparation of Substituted Butanoic Acid Analogues

This compound is a valuable precursor for the preparation of various substituted butanoic acid analogues through nucleophilic substitution reactions at the α-carbon. The chlorine atom at the stereogenic center is a good leaving group, and its displacement by a variety of nucleophiles typically proceeds via an SN2 mechanism, which results in the inversion of the stereochemistry at the α-carbon.

This reactivity allows for the introduction of a wide array of functional groups at the 2-position of the butanoic acid backbone. For instance, reaction with sodium azide (B81097) (NaN₃) yields (R)-2-azidobutanoic acid, which can be further reduced to (R)-2-aminobutanoic acid. Other nucleophiles such as cyanide, thiols, and alkoxides can also be employed to generate a diverse range of butanoic acid derivatives with retention of high optical purity.

The Hell-Volhard-Zelinsky reaction is a well-known method for the α-halogenation of carboxylic acids. In the context of butanoic acid, this reaction introduces a halogen at the second carbon position. The reverse of this, the substitution of the halogen, demonstrates the utility of α-halo acids in synthesis.

| Nucleophile | Product | Stereochemistry |

| Azide (N₃⁻) | (R)-2-Azidobutanoic acid | Inversion |

| Cyanide (CN⁻) | (R)-2-Cyanobutanoic acid | Inversion |

| Hydroxide (OH⁻) | (R)-2-Hydroxybutanoic acid | Inversion |

| Ammonia (B1221849) (NH₃) | (R)-2-Aminobutanoic acid | Inversion |

Conversion to Optically Active α-Amino Acids

This compound can be converted into optically active α-amino acids, a class of compounds of great importance in biochemistry and pharmaceutical chemistry. A straightforward method for this transformation is the direct amination of this compound with ammonia. This reaction is a nucleophilic substitution where ammonia acts as the nucleophile and displaces the chloride ion. The reaction proceeds with an inversion of configuration at the chiral center, leading to the formation of (R)-2-aminobutanoic acid.

For the synthesis of (S)-2-aminobutanoic acid, a two-step process involving a double inversion of stereochemistry is required. Alternatively, enzymatic methods can be employed for the stereoselective synthesis of α-amino acids. For example, specific acylase enzymes can be used in the resolution of racemic N-acyl-2-aminobutyric acid.

Another synthetic route involves the use of a phthalimide (B116566) salt (Gabriel synthesis). This compound is reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the free amino acid. This method also proceeds with an inversion of stereochemistry.

Synthesis of Optically Active Azetidine-2-Carboxylic Acids

The synthesis of optically active azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, from this compound is a multi-step process that requires the introduction of a nitrogen-containing functional group at the γ-position of the butanoic acid chain, followed by an intramolecular cyclization.

A plausible synthetic pathway would begin with the protection of the carboxylic acid group of this compound, for example, as a methyl or ethyl ester. The next step would involve the functionalization of the γ-carbon. This can be achieved through a radical-mediated halogenation at the γ-position, followed by displacement of the newly introduced halogen with an amino group precursor, such as an azide or a protected amine.

Once the γ-amino group is in place, the protecting group on the carboxylic acid is removed, and the molecule is treated with a base to induce an intramolecular nucleophilic substitution. The γ-amino group attacks the α-carbon, displacing the chloride and forming the four-membered azetidine (B1206935) ring. An optically active synthesis of azetidine-2-carboxylic acid has been reported starting from α,γ-diaminobutyric acid, which involves the conversion of the α-amino group to a chloro group, followed by cyclization.

Pathways to α-Halo Sulfonic Acids

The conversion of this compound to the corresponding α-chloro sulfonic acid is a challenging transformation that is not commonly reported in the literature. Direct sulfonation of the α-carbon of a carboxylic acid without affecting other parts of the molecule is difficult. However, multi-step synthetic routes can be envisioned.

One hypothetical pathway could involve the reduction of the carboxylic acid group of this compound to a primary alcohol, yielding (S)-2-chlorobutan-1-ol. The hydroxyl group can then be converted into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfite (B76179) salt (e.g., Na₂SO₃) to introduce the sulfonic acid moiety. This would result in the formation of an α-chloro alkane sulfonate.

Recent advances in photochemistry have enabled the direct conversion of carboxylic acids to sulfonamides through a decarboxylative amidosulfonation process. While this method does not yield a sulfonic acid directly and involves the loss of the carboxyl group, it represents a modern approach to forming C-S bonds from carboxylic acids. The direct conversion of α-chloro carboxylic acids to α-chloro sulfonic acids remains an area for further research and development in synthetic methodology.

Applications in Advanced Organic Synthesis and Fine Chemical Production

Chiral Building Block in Pharmaceutical Synthesis

The precise three-dimensional structure of (S)-2-chlorobutyric acid is indispensable in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. This compound serves as a critical starting material and intermediate for a range of therapeutic agents.

Role as an Intermediate in Drug Synthesis (e.g., Levetiracetam)

A prominent application of this compound is its role as a key intermediate in the synthesis of Levetiracetam. e3s-conferences.orgresearchgate.net Levetiracetam is an antiepileptic drug where the (S)-enantiomer is the pharmacologically active form. The synthesis relies on the specific chirality of precursors like (S)-2-aminobutyric acid or its derivatives, for which this compound is a direct forerunner. nih.govgoogle.com The synthetic pathway often involves the conversion of the chloro- group to an amino- group, which then becomes part of the final drug structure. This underscores the importance of starting with enantiomerically pure this compound to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). e3s-conferences.org

Table 1: Key Compounds in Levetiracetam Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Chiral Starting Material / Precursor |

| (S)-2-Aminobutyric Acid | Key Chiral Intermediate |

| (S)-2-Aminobutanamide | Intermediate |

| 4-Chlorobutyryl Chloride | Reagent for Cyclization |

| Levetiracetam | Final Active Pharmaceutical Ingredient (API) |

Precursor for Therapeutic Agents (e.g., Sedatives, Tranquilizers)

Beyond specific named drugs, this compound and its derivatives serve as versatile precursors for various classes of therapeutic agents. The structural motif is found in molecules designed to act on the central nervous system. While direct synthesis pathways for specific modern sedatives from this compound are proprietary, the butyric acid scaffold is historically relevant in the development of sedative-hypnotic drugs. Classes of tranquilizers include phenothiazines, butyrophenones, and benzodiazepines. nih.gov The incorporation of the chiral butyl group derived from this compound is a strategic step in the synthesis of complex chiral molecules, which can include compounds with sedative or tranquilizing properties.

Application in Agrochemical Synthesis

In the agrochemical sector, the development of pesticides and herbicides with high efficacy and improved environmental profiles is critical. Chiral compounds are increasingly important as they can lead to more target-specific activity, reducing the required application rates and minimizing off-target effects. This compound serves as a valuable intermediate in the synthesis of these sophisticated agrochemicals. nbinno.com Its structure allows for the introduction of a specific stereocenter into the final product, which can be essential for its biological activity. nbinno.com

Utility in Asymmetric Synthesis as a Precursor for Chiral Auxiliaries

One of the most powerful strategies in modern organic chemistry is the use of chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

This compound is a valuable precursor for the synthesis of certain chiral auxiliaries. It is readily converted into derivatives such as (S)-2-aminobutanol, a chiral amino alcohol. researchgate.netgoogle.com This amino alcohol can then be used to construct widely used auxiliaries, such as oxazolidinones (often referred to as Evans auxiliaries). These auxiliaries are then attached to a substrate, where their bulky, well-defined chiral structure blocks one face of the molecule, forcing reagents to attack from the less sterically hindered direction, thus inducing asymmetry. youtube.com

Integration into Stereoselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When controlled for stereochemistry, it can generate two new stereocenters simultaneously. Chiral auxiliaries derived from this compound play a crucial role in this process. For instance, an N-acyloxazolidinone auxiliary (an Evans auxiliary) can be used to direct the course of an aldol reaction. alfa-chemistry.comchem-station.comslideshare.net The reaction typically proceeds through a rigid, chair-like six-membered transition state involving a boron enolate. youtube.comtcichemicals.com The substituent on the chiral auxiliary directs the aldehyde to approach from a specific face, resulting in the highly diastereoselective formation of syn-aldol products. alfa-chemistry.comchem-station.com

Diastereoselective Alkylation and Diels-Alder Reactions

The influence of these chiral auxiliaries extends to other critical transformations. In diastereoselective alkylation, the auxiliary attached to a carbonyl compound directs the approach of an alkylating agent. williams.edu Deprotonation of the N-acyl imide forms a rigid enolate, and the chiral auxiliary shields one face, leading to alkylation on the opposite side with high diastereoselectivity. williams.eduresearchgate.net

Similarly, in the Diels-Alder reaction, a powerful method for forming six-membered rings, chiral auxiliaries are used to control the facial selectivity of the cycloaddition. rsc.orgharvard.eduacs.org When the auxiliary is attached to the dienophile (the alkene component), its stereogenic centers dictate the direction from which the diene approaches, leading to the formation of a specific enantiomer of the cyclic product. rsc.orgresearchgate.net

Table 2: Application of Derived Chiral Auxiliaries in Asymmetric Reactions

| Reaction Type | Role of Chiral Auxiliary | Typical Outcome |

|---|---|---|

| Aldol Reaction | Controls facial selectivity of enolate addition to an aldehyde. | High diastereoselectivity for syn or anti products. youtube.comalfa-chemistry.com |

| Alkylation | Directs the approach of an electrophile to an enolate. | Formation of a specific stereoisomer with a new C-C bond. williams.edu |

| Diels-Alder Reaction | Controls the approach of the diene to the dienophile. | High diastereoselectivity in the formation of the cyclohexene (B86901) ring. rsc.org |

Contribution to the Synthesis of Nonproteinogenic α-Amino Acids

This compound serves as a valuable chiral starting material for the stereospecific synthesis of certain nonproteinogenic α-amino acids. These are amino acids that are not among the 20 standard protein-coding amino acids. The primary route for this transformation involves a nucleophilic substitution reaction at the α-carbon, which bears the chlorine atom.

The most prominent example of this application is the synthesis of (S)-2-aminobutyric acid, also known as L-homoalanine. nih.gov This non-natural amino acid is a key chiral intermediate in the production of several pharmaceuticals. google.com The synthesis is typically achieved through the direct amination of this compound. In this reaction, a nucleophilic ammonia (B1221849) source displaces the chloride ion. youtube.com

This transformation is a classic example of a second-order nucleophilic substitution (SN2) reaction. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the chiral center. However, in the conversion of this compound to (S)-2-aminobutyric acid, the stereochemical designation of the product remains (S). This is because the incoming amino group has a lower Cahn-Ingold-Prelog priority than the departing chloro group, but a higher priority than the carboxyl group, which leads to the retention of the (S) designation despite the stereochemical inversion of the molecule's spatial arrangement.

The reaction proceeds with a high degree of stereospecificity, meaning the chirality of the starting material directly dictates the chirality of the product. This is crucial for pharmaceutical applications where only a specific enantiomer is biologically active. By starting with enantiomerically pure this compound, manufacturers can produce (S)-2-aminobutyric acid with the required high optical purity, avoiding the need for costly and complex chiral resolution steps later in the synthesis.

| Reactant | Key Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia (or equivalent) | (S)-2-Aminobutyric Acid (L-Homoalanine) | Nucleophilic Substitution (SN2) |

Development of Complex Chiral Molecules

The utility of this compound extends significantly into the synthesis of complex chiral molecules, primarily through its conversion to the pivotal building block, (S)-2-aminobutyric acid. nih.gov This strategy, where a readily available chiral molecule is incorporated into a larger, more complex structure, is a cornerstone of "chiral pool synthesis." The defined stereocenter of this compound is preserved and carried through the synthetic route to impart the necessary chirality to the final product.

The importance of this is underscored by its application in the manufacturing of several globally recognized pharmaceuticals. The precise three-dimensional structure of these drugs is critical to their efficacy and safety, and this structure is often dictated by the chirality of its precursors.

Key Pharmaceutical Intermediates Derived from this compound:

Levetiracetam and Brivaracetam: (S)-2-aminobutyric acid is the immediate precursor to (S)-2-aminobutyramide, which is a key intermediate for these widely used anti-epileptic drugs. google.comnih.gov The synthesis involves the cyclization of this chiral amide derivative to form the core pyrrolidone structure of the final drug molecules.

Ethambutol: This anti-tuberculosis agent requires the chiral intermediate (S)-2-aminobutanol. nih.gov (S)-2-aminobutyric acid, synthesized from this compound, can be readily reduced to form this essential chiral alcohol building block. nih.gov

Idelalisib: While not synthesized from the (S)-enantiomer, the critical role of the opposite enantiomer, (2R)-2-chlorobutanoic acid, as an intermediate in the synthesis of the targeted cancer therapy Idelalisib highlights the importance of this class of chiral halo-acids in producing complex, life-saving medications. nbinno.com

The use of this compound provides a reliable and stereochemically controlled pathway to these complex molecules. By introducing the chiral center at an early stage, the synthetic process becomes more efficient and avoids the generation of difficult-to-separate isomeric mixtures. This makes it an indispensable tool in modern pharmaceutical manufacturing, enabling the large-scale production of enantiomerically pure drugs.

| Starting Material | Key Intermediate | Final Complex Molecule (Example) | Therapeutic Area |

|---|---|---|---|

| This compound | (S)-2-Aminobutyric Acid | Levetiracetam | Anti-epileptic |

| This compound | (S)-2-Aminobutyric Acid | Brivaracetam | Anti-epileptic |

| This compound | (S)-2-Aminobutanol | Ethambutol | Anti-tuberculosis |

Biochemical and Metabolic Interactions of S 2 Chlorobutyric Acid

Potential Role as a Metabolic Intermediate

(S)-2-Chlorobutyric acid is not typically found in natural, pristine environments. Instead, its presence is often associated with the microbial degradation of halogenated organic pollutants. Certain microorganisms possess enzymatic machinery, specifically 2-haloacid dehalogenases, capable of cleaving the carbon-halogen bond. frontiersin.org In the context of bioremediation, halogenated alkanes and acids are broken down into smaller, more manageable molecules. This compound can serve as a transient intermediate in these catabolic pathways. The ultimate fate of this intermediate is its conversion into a non-halogenated compound that can be funneled into central metabolic pathways, such as the Krebs cycle, for energy production or biosynthesis. Therefore, its primary role as a metabolic intermediate is in the detoxification and catabolism of environmental xenobiotics. frontiersin.org

Chirality and Stereochemical Preferences in Biological Systems

The defining feature of this compound's biological activity is its chirality. Biological systems, particularly enzymes, are inherently chiral and exhibit a high degree of stereoselectivity toward their substrates. This principle is clearly demonstrated in the action of 2-haloacid dehalogenases, the primary enzymes that metabolize this compound. frontiersin.org

These enzymes are broadly classified based on their stereochemical preference:

L-2-haloacid dehalogenases (L-DEX): These enzymes are highly specific for the L-enantiomers of 2-haloacids, which corresponds to the (S)-configuration for 2-chlorobutyric acid. They catalyze the removal of the chloride ion, leading to the formation of the corresponding D-2-hydroxy acid with an inverted stereochemistry. researchgate.netnih.gov

D-2-haloacid dehalogenases (D-DEX): These enzymes act specifically on D-enantiomers, producing L-2-hydroxy acids. nih.gov

DL-2-haloacid dehalogenases (DL-DEX): This class of dehalogenases can act on both D- and L-enantiomers. nih.gov

The high enantioselectivity of L-DEX enzymes for the (S)-enantiomer is a result of the specific three-dimensional architecture of their active sites. This precise arrangement allows for optimal binding and catalytic attack on the (S)-isomer while sterically hindering the interaction with the (R)-isomer. frontiersin.org This stereochemical preference is a critical factor in both the environmental fate of racemic mixtures of 2-chlorobutyric acid and in biotechnological applications where these enzymes are used for the synthesis of optically pure chemicals. frontiersin.org

| Enzyme Class | Stereochemical Preference | Substrate Example | Product Example |

|---|---|---|---|

| L-DEX | Acts on L-2-haloacids ((S)-enantiomers) | This compound | (R)-2-Hydroxybutyric Acid |

| D-DEX | Acts on D-2-haloacids ((R)-enantiomers) | (R)-2-Chlorobutyric Acid | (S)-2-Hydroxybutyric Acid |

| DL-DEX | Acts on both D- and L-enantiomers | Racemic 2-Chlorobutyric Acid | Racemic 2-Hydroxybutyric Acid |

Influence on Biochemical Pathways

The primary influence of this compound on biochemical pathways is mediated by its enzymatic conversion. The compound itself is not known to be a direct inhibitor or activator of major metabolic pathways. Instead, its interaction is a detoxification process that converts a xenobiotic into a molecule that can be assimilated by the cell.

The key reaction is the hydrolytic dehalogenation catalyzed by L-2-haloacid dehalogenase:

This compound + H₂O → (R)-2-Hydroxybutyric Acid + Cl⁻ + H⁺

This biotransformation has a significant influence on cellular metabolism:

Detoxification: The removal of the chlorine atom significantly reduces the molecule's toxicity. Halogenated organic acids can be disruptive to cellular functions, and their removal is a crucial step in bioremediation. frontiersin.org

Entry into Central Metabolism: The product, (R)-2-Hydroxybutyric acid, is a hydroxy acid that can be further metabolized. Depending on the organism's enzymatic capabilities, it can be oxidized to a keto acid and subsequently enter central metabolic pathways, such as the citric acid cycle, to be used as a carbon and energy source.

The mechanism of this enzymatic reaction involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the α-carbon of the substrate. This forms a covalent ester intermediate, which is then hydrolyzed by a water molecule to release the final product. researchgate.net This process effectively channels a potentially harmful halogenated compound into the mainstream of cellular metabolism.

| Substrate | Enzyme | Product | Metabolic Consequence |

|---|---|---|---|

| This compound | L-2-haloacid dehalogenase (L-DEX) | (R)-2-Hydroxybutyric Acid | Detoxification and potential entry into central carbon metabolism. |

Computational and Theoretical Investigations of S 2 Chlorobutyric Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-Chlorobutyric acid that arise from the arrangement of its electrons and nuclei. These calculations provide detailed information about the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic signatures.

Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure. These calculations optimize the molecular geometry to find the lowest energy conformation and compute various electronic properties. Key descriptors obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical stability and the energy required for electronic excitation. A larger gap suggests higher stability and lower reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface. This visualization highlights the distribution of charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the electron-withdrawing nature of the chlorine atom and the oxygen atoms of the carboxyl group creates a complex charge distribution that is crucial for its chemical behavior.

Table 7.1.1: Calculated Electronic Properties of 2-Chlorobutyric Acid (Note: These are representative values based on typical DFT calculations for similar small organic molecules and are for illustrative purposes.)

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.7 eV | Indicates chemical stability and resistance to deformation of the electron cloud. |

| Dipole Moment | ~ 2.1 D | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| Ground State Energy | Varies with method | The total electronic energy of the molecule in its most stable geometric configuration. |

Molecular Modeling of Reaction Transition States and Pathways

Molecular modeling is a critical tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying and characterizing transition states—the high-energy, fleeting structures that represent the peak of the activation energy barrier for a reaction.

A notable reaction pathway for chloro-carboxylic acids is gas-phase thermal elimination. Theoretical studies have investigated the dehydrochlorination of 2-chlorobutyric acid, proposing two primary mechanisms. One pathway involves a concerted process proceeding through a four-membered cyclic transition state. An alternative, more favored pathway involves a five-membered transition state, which leads to the formation of an intermediate that subsequently eliminates carbon monoxide. The determination of these pathways and their relative energy barriers relies on computational methods to locate the transition state structures and calculate their energies relative to the reactants. These calculations are essential for predicting reaction kinetics and understanding mechanistic details that are experimentally challenging to observe directly.

Table 7.2.1: Comparison of Proposed Gas-Phase Elimination Pathways for 2-Chlorobutyric Acid

| Pathway | Transition State (TS) Geometry | Intermediates | Energetic Favorability |

|---|---|---|---|

| Pathway A | Four-membered cyclic TS | None (concerted) | Less favored |

| Pathway B | Five-membered cyclic TS | Yes | More favored |

Conformational Analysis and Stereochemical Prediction

This compound possesses conformational flexibility due to the rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies.

Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. nih.gov This typically involves rotating the molecule around specific bonds (e.g., the C2-C3 bond) and performing geometry optimization at each step to find local energy minima. The result is a potential energy surface that reveals the most stable conformers and the energy barriers that separate them.

For this compound, key conformers would be defined by the relative positions (dihedral angles) of the ethyl group, the chlorine atom, and the carboxylic acid group. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. The calculated energy differences between conformers allow for the prediction of their population distribution at a given temperature. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its predominant conformation. mdpi.com

Table 7.3.1: Hypothetical Relative Energies of Key Conformers of this compound (Note: Values are illustrative to demonstrate the output of a conformational analysis.)

| Conformer | Dihedral Angle (Cl-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| I (Anti) | ~180° | 0.00 | The chlorine atom and the terminal methyl group are on opposite sides. |

| II (Gauche) | ~60° | 0.75 | The chlorine atom and the terminal methyl group are adjacent. |

| III (Gauche) | ~-60° | 0.80 | The other possible gauche conformation. |

Structure-Reactivity Relationships

Computational studies are pivotal in establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic features with its chemical reactivity. For this compound, theoretical calculations provide descriptors that can predict its behavior in various chemical environments.

The electronic properties calculated in Section 7.1 are directly linked to reactivity. For example, the electrostatic potential map can identify the most likely sites for nucleophilic or electrophilic attack. The acidic proton of the carboxyl group will appear as a highly positive (electron-poor) region, while the carbonyl oxygen will be a negative (electron-rich) site.

Reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and the electrophilicity index, provide quantitative measures of reactivity.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it represents the resistance to change in electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

These descriptors help to rationalize the influence of the chlorine atom on the molecule's reactivity. As an electron-withdrawing group, the chlorine atom increases the acidity of the carboxylic proton and influences the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic substitution reactions. By quantifying these effects, computational models provide a predictive framework for understanding and manipulating the chemical behavior of this compound.

Future Research Directions for S 2 Chlorobutyric Acid

Development of More Sustainable and Greener Synthesis Methods

The imperative for environmentally conscious chemical manufacturing has spurred research into greener synthetic routes for (S)-2-chlorobutyric acid. Traditional methods often rely on harsh reagents and generate significant waste. Future research is increasingly focused on aligning the synthesis of this and other chiral molecules with the principles of green chemistry.

A significant area of exploration is the use of biocatalysis . Enzymes, operating in aqueous media under mild conditions, offer a highly selective and environmentally benign alternative to conventional chemical catalysis. mdpi.comuva.nl For instance, the enzymatic hydrogenation of carboxylic acids to primary alcohols has been demonstrated, showcasing the potential for biocatalysts to perform key chemical transformations. nih.govresearchgate.net Research into enzymes that can selectively halogenate carboxylic acids or their precursors could lead to a direct and sustainable synthesis of this compound. The use of whole-cell biocatalysts, such as fungi or bacteria, presents another promising avenue, potentially offering higher yields and simplifying the production process. frontiersin.orgnih.govresearchgate.net

Furthermore, the development of continuous-flow processes is a key strategy for greener synthesis. This approach can lead to higher efficiency, better process control, and reduced waste generation compared to batch processes.

| Green Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. mdpi.comuva.nl | Discovery and engineering of novel enzymes for stereoselective chlorination. |

| Continuous-Flow Synthesis | Improved efficiency, enhanced safety, better process control, reduced solvent usage. mdpi.com | Development of robust and scalable flow reactors for the synthesis of chiral haloacids. |

| Alternative Solvents | Reduced environmental impact, improved reaction rates and selectivity. unibo.it | Exploration of ionic liquids, supercritical fluids, and water as reaction media. |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Achieving high enantioselectivity in the synthesis of this compound and its derivatives is paramount. Future research will continue to push the boundaries of asymmetric catalysis to develop more efficient and versatile catalytic systems.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines, thioureas, and squaramides have shown promise in promoting enantioselective α-chlorination reactions. nih.gov The design of new chiral carboxylic acid catalysts is another active area of research, with the potential to activate a different range of substrates. nih.govresearchgate.net These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. nih.gov

The development of novel metal-based catalysts also remains a key focus. Transition metal complexes, particularly those of palladium and cobalt, have been successfully employed in asymmetric C-H activation and hydrogenation reactions, providing access to a wide range of chiral molecules. nsf.govrsc.org Research into catalysts that can perform direct, enantioselective chlorination of butyric acid or its derivatives would represent a significant breakthrough.

| Catalytic System | Mechanism of Stereocontrol | Research Directions |

| Organocatalysis | Non-covalent interactions (e.g., hydrogen bonding) to create a chiral environment. nih.gov | Design of more active and selective chiral catalysts, including novel carboxylic acids and isothioureas. nih.govnih.gov |

| Metal-Based Catalysis | Coordination of the substrate to a chiral metal complex to direct the approach of the reagent. | Exploration of new metal-ligand combinations for direct asymmetric chlorination and other transformations. |

| Photoenzymatic Catalysis | Combination of light energy and enzymatic catalysis for novel stereoselective reactions. nih.gov | Application to the synthesis of α-chloroamides and subsequent conversion to this compound. nih.gov |

Expansion of Applications in Complex Natural Product Synthesis

This compound and its derivatives are valuable chiral building blocks for the synthesis of complex, biologically active natural products. Their stereodefined α-chloro substituent allows for a variety of stereospecific transformations, making them versatile intermediates.

Future research will likely focus on utilizing this compound in the synthesis of increasingly complex molecular architectures. Its application in the construction of chiral diols, which are prevalent motifs in natural products and pharmaceuticals, is an area of active investigation. nih.gov The ability to perform late-stage functionalization of complex molecules using intermediates derived from this compound is another promising direction.

The development of modular synthetic approaches, where complex molecules are assembled from smaller, well-defined building blocks, will further highlight the importance of chiral synthons like this compound.

Advanced Computational Studies for Mechanistic Elucidation and Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. Future research on this compound will increasingly leverage advanced computational methods to gain deeper insights into its reactivity and to guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing valuable information about the factors that control stereoselectivity. mdpi.comresearchgate.net These studies can help to explain the observed outcomes of reactions and to predict the performance of new catalysts. For example, computational analysis of SN2 reactions can elucidate the role of the solvent and substituents on the reaction pathway. mdpi.comresearchgate.net

Machine learning (ML) is also emerging as a powerful tool in catalyst design. nih.gov By training algorithms on existing experimental data, ML models can predict the enantioselectivity of new catalysts, accelerating the discovery of highly efficient systems for the synthesis of chiral molecules. nih.gov This data-driven approach has the potential to revolutionize the way catalysts are developed for the production of compounds like this compound.

| Computational Method | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state geometries and energies. mdpi.comresearchgate.net | Rational design of more selective and efficient catalysts. |

| Machine Learning (ML) | Prediction of catalyst performance, virtual screening of catalyst libraries. nih.gov | Accelerated discovery of novel catalytic systems for stereoselective synthesis. nih.gov |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions in biocatalytic processes. | Understanding the basis of enzyme stereoselectivity and guiding protein engineering efforts. |

Q & A

Basic Questions

Q. What are the critical physicochemical properties of (S)-2-Chlorobutyric Acid that researchers must consider during experimental design?

- Key Properties :

- Density : 1.19 g/mL at 25°C .

- Boiling Point : 98°C at 14 mmHg .

- Refractive Index : 17° (neat) .

- pKa : 2.89, indicating moderate acidity comparable to dichloroacetic acid .

- Solubility : Soluble in water but incompatible with oxidizers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods or closed systems to minimize inhalation .

- Storage : Store in corrosion-resistant containers (e.g., glass or PTFE) at room temperature, away from oxidizers. Monitor degradation over time .

- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if exposed .

Q. Which spectroscopic or chromatographic methods are recommended for characterizing this compound?

- Refractive Index and Density : Basic identification and purity checks .

- Polarimetry : Determine enantiomeric purity using the specific rotation value (e.g., reported as 17° for neat samples) .

- ATR-IR Spectroscopy : Compare with standardized ATR libraries for functional group analysis .

Advanced Questions

Q. How does the chiral center in this compound influence its behavior in asymmetric synthesis?

- Stereochemical Impact : The (S)-configuration affects substrate selectivity in enzymatic or catalytic reactions, such as chiral resolution or enantioselective esterification.

- Methodological Guidance : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess. Cross-validate results with polarimetry .

Q. What strategies can researchers employ to address discrepancies in reported stability data for this compound?

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 20°C, inert atmosphere) to isolate variables like humidity or light exposure .

- Comparative Analysis : Review primary literature for methodological differences (e.g., storage containers, analytical techniques) that may explain contradictions .

Q. How should degradation studies of this compound be designed to identify hazardous byproducts?

- Accelerated Aging : Expose the compound to elevated temperatures (e.g., 40–60°C) and analyze decomposition products via GC-MS or ion chromatography for HCl and CO detection .

- Hazard Mitigation : Implement real-time monitoring of storage conditions (e.g., pH, temperature) to preemptively address instability .

Q. What computational tools can predict the reactivity of this compound in novel reaction systems?

- Molecular Modeling : Use software like Gaussian or ORCA to calculate electrostatic potential maps and reaction pathways. Validate with experimental pKa and solubility data .

- Topological Polar Surface Area (TPSA) : Leverage TPSA values (37.3 Ų) to predict membrane permeability in biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.